4-Méthoxytriphénylchlorométhane

Vue d'ensemble

Description

4-Methoxyriphenylmethylchloride is used in the synthesis of N-sulfonyl imines.

Applications De Recherche Scientifique

Synthèse des nucléosides et des nucléotides

Le 4-Méthoxytriphénylchlorométhane est largement utilisé dans la synthèse des nucléosides et des nucléotides. Il agit comme un groupe protecteur pour les groupes hydroxyles présents dans ces molécules. En protégeant les groupes hydroxyles, il prévient les réactions secondaires indésirables lors de la synthèse chimique, permettant la production de séquences de nucléosides et de nucléotides pures, essentielles à la recherche génétique et au développement de médicaments .

Synthèse peptidique

En synthèse peptidique, le this compound est utilisé pour protéger le groupe amino des acides aminés. Cette protection est essentielle pour s’assurer que le groupe amino ne réagit pas prématurément pendant le processus de synthèse. L’utilisation de ce composé permet un meilleur contrôle de la formation de la chaîne peptidique, conduisant à une synthèse plus efficace des peptides complexes .

Science des matériaux

Les chercheurs en science des matériaux utilisent le this compound pour modifier les propriétés de surface des matériaux. Ce composé peut être utilisé pour introduire des groupes hydrophobes à la surface, ce qui peut modifier l’interaction du matériau avec l’eau et d’autres substances. De telles modifications sont importantes pour créer des revêtements et des matériaux spécialisés présentant les propriétés souhaitées .

Synthèse organique

Le this compound sert de réactif clé en synthèse organique. Il est particulièrement utile dans la préparation de divers composés organiques par des réactions d’acylation de Friedel-Crafts. Son rôle dans ces réactions est d’introduire des groupes triphénylméthyle dans la structure moléculaire, ce qui peut modifier considérablement les propriétés chimiques et physiques des composés résultants .

Recherche pharmaceutique

En recherche pharmaceutique, le this compound est utilisé pour protéger les groupes fonctionnels des molécules de médicaments pendant la synthèse. Cette protection sélective aide à la construction progressive de molécules de médicaments complexes, en s’assurant que chaque groupe fonctionnel réagit dans le bon ordre et avec les bons réactifs, ce qui est essentiel pour le développement de nouveaux médicaments .

Chimie analytique

Les chimistes analytiques utilisent le this compound comme agent de dérivatisation pour l’analyse de composés par des techniques telles que la chromatographie. La dérivatisation avec ce composé peut améliorer la détection et la quantification des analytes, en particulier ceux présentant un mauvais comportement chromatographique .

Techniques de bioconjugaison

Le this compound est essentiel dans les techniques de bioconjugaison où il est utilisé pour relier les biomolécules à divers supports ou entre elles. Par exemple, il peut être utilisé pour conjuguer des peptides à des protéines porteuses dans la production d’anticorps. Cette application est cruciale pour le développement de tests diagnostiques et de vaccins .

Chimie des polymères

En chimie des polymères, le this compound est utilisé pour introduire des groupes de terminaison pendant la synthèse des polymères. Ce coiffage peut contrôler le poids moléculaire et la fonctionnalité des groupes terminaux des polymères, ce qui est important pour adapter les propriétés des polymères à des applications spécifiques .

Mécanisme D'action

Target of Action

4-Methoxytriphenylchloromethane, also known as 4-Methoxytrityl chloride or 4-Methoxytriphenylmethyl chloride, is primarily used as a selective protecting reagent for primary hydroxyl groups . This means that its primary target is the hydroxyl (-OH) functional group found in various organic compounds.

Mode of Action

The compound interacts with its targets (hydroxyl groups) by forming a protective layer around them. This prevents these groups from reacting with other substances in the environment. The protection is selective, meaning it specifically targets primary hydroxyl groups .

Result of Action

The primary result of the action of 4-Methoxytriphenylchloromethane is the protection of primary hydroxyl groups. This protection allows for controlled reactions in biochemical pathways, preventing unwanted side reactions and helping to ensure the desired outcome of these reactions .

Action Environment

The efficacy and stability of 4-Methoxytriphenylchloromethane can be influenced by various environmental factors. For instance, it is recommended to be stored at a temperature of 2-8°C . Additionally, it is sensitive to moisture, indicating that it should be kept in a dry environment . These factors can affect the compound’s ability to effectively protect hydroxyl groups.

Activité Biologique

4-Methoxytrityl chloride (Mmt-Cl), with the chemical formula CHClO and CAS number 14470-28-1, is a reagent primarily used in organic synthesis, particularly for the protection of hydroxyl groups in various chemical reactions. This compound has garnered attention due to its utility in solid-phase peptide synthesis and its role in the modification of biomolecules.

- Molecular Weight : 308.81 g/mol

- Melting Point : 124 °C

- Purity : ≥98.0% (HPLC)

- Physical State : White to light yellow crystalline powder

- Solubility : Soluble in toluene

Biological Applications

4-Methoxytrityl chloride serves as a protecting group for hydroxyl functionalities during synthetic processes. Its biological activity is primarily observed in the context of peptide synthesis and bioconjugation.

Solid-Phase Peptide Synthesis

Mmt-Cl is utilized as a linker in solid-phase peptide synthesis (SPPS). The compound allows for the immobilization of thiol groups, which is crucial for the successful assembly of peptides. In a study, Mmt-Cl was employed to attach Fmoc-D-Cys-OAllyl to a resin, demonstrating high loading efficiency and facilitating subsequent peptide elongation through standard coupling protocols .

Case Study: Synthesis of Malformin C

In research focused on the synthesis of malformin C, Mmt-Cl was used as a linker for thiol groups, enabling the construction of complex peptide structures. The study highlighted that Mmt-Cl facilitated quantitative yields when cleaved from the resin using trifluoroacetic acid (TFA), underscoring its effectiveness as a protecting group .

Comparative Analysis of Protecting Groups

The efficiency of Mmt-Cl compared to other protecting groups can be summarized as follows:

| Protecting Group | Reaction Time (hours) | Degree of Substitution (DS) | Detritylation Time (hours) |

|---|---|---|---|

| 4-Methoxytrityl Chloride | 4 | 0.96 | 5.5 |

| Trityl Chloride | 24 | 0.97 | 100 |

| 4,4'-Dimethoxytrityl Chloride | Not specified | Not specified | Not specified |

This table illustrates that Mmt-Cl provides significant advantages in terms of reaction time and efficiency compared to traditional trityl groups, making it a preferred choice in organic synthesis .

Safety and Handling

4-Methoxytrityl chloride is classified as a hazardous substance. It can cause skin and eye irritation upon contact. Proper handling procedures include wearing protective gloves and eye protection, along with working under inert gas conditions to prevent moisture exposure .

Propriétés

IUPAC Name |

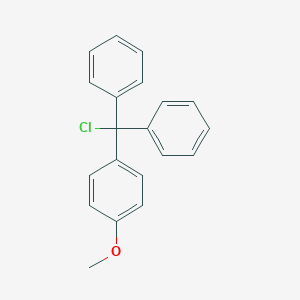

1-[chloro(diphenyl)methyl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO/c1-22-19-14-12-18(13-15-19)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOHMJWDFPBPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162787 | |

| Record name | p-(Chlorodiphenylmethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14470-28-1 | |

| Record name | 4-Methoxytrityl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14470-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Chlorodiphenylmethyl)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014470281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14470-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Chlorodiphenylmethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(chlorodiphenylmethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-methoxytrityl chloride interact with its target, and what are the downstream effects of this interaction?

A1: 4-Methoxytrityl chloride (MMTr-Cl) reacts selectively with hydroxyl groups, forming 4-methoxytrityl ethers. This reaction is particularly useful for protecting primary hydroxyl groups in molecules like nucleosides []. The bulky 4-methoxytrityl group provides steric hindrance, preventing unwanted reactions at the protected site. The protection can be later removed under mild acidic conditions, releasing the free hydroxyl group for further synthetic manipulations.

Q2: What is the structural characterization of 4-methoxytrityl chloride?

A2:

Q3: What are the typical applications of 4-methoxytrityl chloride resins in solid-phase synthesis?

A3: 4-Methoxytrityl chloride resins are frequently used in solid-phase synthesis to immobilize a variety of functional groups, including carboxylic acids, amines, imidazoles, alcohols, phenols, thiols, and thiophenols []. This immobilization allows for efficient chemical transformations on the attached molecules, followed by cleavage from the resin to yield the desired product.

Q4: What are the typical cleavage conditions for removing the 4-methoxytrityl protecting group from a molecule?

A4: 4-Methoxytrityl (MMTr) ethers are labile under acidic conditions and can be cleaved using dilute acetic acid or trifluoroacetic acid (TFA) in dichloromethane (DCM) [, ]. The choice of specific conditions depends on the sensitivity of other functional groups in the molecule being synthesized.

Q5: Are there any known safety concerns associated with handling 4-methoxytrityl chloride?

A5: Yes, 4-methoxytrityl chloride is classified as an irritant []. It is essential to handle this compound with appropriate safety precautions, including using a fume hood, wearing chemical safety goggles and rubber gloves, and avoiding inhalation or contact with skin and eyes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.